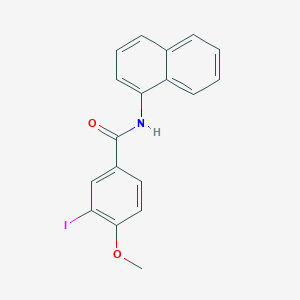

3-iodo-4-methoxy-N-1-naphthylbenzamide

Description

3-Iodo-4-methoxy-N-1-naphthylbenzamide is a benzamide derivative featuring a 3-iodo-4-methoxy-substituted aromatic ring and an N-1-naphthyl substituent. The iodine atom introduces significant steric and electronic effects, while the methoxy group contributes electron-donating properties. The bulky naphthyl group enhances lipophilicity and may facilitate π-π stacking interactions in biological or material science applications. This compound’s molecular formula is C₁₈H₁₄INO₂, with a molecular weight of 403.22 g/mol. Its structural uniqueness lies in the combination of a halogen (iodine), a methoxy group, and a polycyclic aromatic substituent, making it a candidate for studying structure-activity relationships in medicinal chemistry or catalysis .

Properties

Molecular Formula |

C18H14INO2 |

|---|---|

Molecular Weight |

403.2 g/mol |

IUPAC Name |

3-iodo-4-methoxy-N-naphthalen-1-ylbenzamide |

InChI |

InChI=1S/C18H14INO2/c1-22-17-10-9-13(11-15(17)19)18(21)20-16-8-4-6-12-5-2-3-7-14(12)16/h2-11H,1H3,(H,20,21) |

InChI Key |

KMBXQXJFERLSGK-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)I |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

*Calculated based on molecular formulas.

Key Observations:

In contrast, 3-amino-4-methoxybenzamide () has a strong electron-donating amino group, increasing reactivity in nucleophilic environments . The methoxy group in the target compound and enhances electron density on the aromatic ring, contrasting with the methyl group in , which has weaker electron-donating effects .

Steric Effects: The 1-naphthyl group in the target compound creates significant steric hindrance compared to smaller substituents like N,N-dimethyl () or thiazolylsulfamoylphenyl (). This bulk may influence crystal packing (as seen in ’s X-ray studies) or biological target binding .

Physicochemical and Functional Comparisons

Table 2: Property and Application Insights

| Compound | Lipophilicity (logP)* | Solubility | Potential Applications |

|---|---|---|---|

| This compound | High (~4.5) | Low in water, moderate in DMSO | Catalysis, antimicrobial agents |

| 3-Iodo-4-methyl-N-[...]benzamide | Moderate (~3.8) | Low in water | Kinase inhibitors, metal coordination |

| 3-Iodo-4-methoxy-N-(thiazolylsulfamoylphenyl)benzamide | High (~5.1) | Low in water, high in DMF | Antibacterial agents, enzyme inhibition |

| 3-Hydroxy-4-methoxy-N,N-dimethylbenzamide | Low (~1.2) | High in polar solvents | Intermediate for functionalized polymers |

| 3-Amino-4-methoxybenzamide | Low (~0.9) | High in water | Peptide mimetics, fluorescence probes |

*Estimated using fragment-based methods (e.g., Moriguchi logP).

Key Findings:

Lipophilicity : The target compound’s naphthyl group increases logP compared to , suggesting better membrane permeability but lower aqueous solubility. ’s thiazole-sulfamoyl group introduces polarity but is counterbalanced by iodine, resulting in the highest logP .

Biological Relevance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.